3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one
Overview
Description
3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a heptanoyl group, an isopropyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one typically involves the reaction of heptanoic acid with an appropriate oxazolidinone derivative. One common method is the acylation of 4-(S)-isopropyl-oxazolidin-2-one using heptanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the heptanoyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone ketones, while reduction can produce oxazolidinone alcohols.
Scientific Research Applications
3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its observed effects. The exact pathways and targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-heptanol: This compound shares a similar heptanoyl group but differs in its overall structure and functional groups.
2-Heptanol: An isomer of heptanol, it has a different arrangement of atoms but similar molecular weight.
4-Methyl-5-heptanol: Another isomer with a different substitution pattern on the heptanol backbone.
Uniqueness
3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one is unique due to its combination of a heptanoyl group, an isopropyl group, and an oxazolidinone ring. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.
Properties
IUPAC Name |
(4S)-3-heptanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-5-6-7-8-12(15)14-11(10(2)3)9-17-13(14)16/h10-11H,4-9H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPAXHBLTMWQLS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1C(COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N1[C@H](COC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446138 | |
Record name | 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145588-98-3 | |
Record name | (4S)-4-(1-Methylethyl)-3-(1-oxoheptyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145588-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Heptanoyl-4-(S)-isopropyl-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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